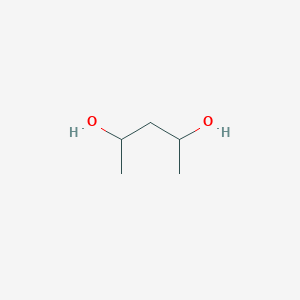

2,4-Pentanediol

Descripción general

Descripción

2,4-Pentanediol is a clear, colorless to light yellow liquid . It has a molecular weight of 104.15 and a linear formula of CH3CH(OH)CH2CH(OH)CH3 . It is also known by other names such as 2,4-Amylene glycol, Pentane-2,4-diol .

Synthesis Analysis

2,4-Pentanediol is used in the synthesis of chelated multinuclear complexes . When 2,4-pentanediol is deprotonated, the resulting dianion serves as a type of “hybrid” ligand, i.e., an alkoxide that possesses structural features of a β-diketonate . It reacts with Al(O-s-Bu)(3) and Zr(O-i-Pr)(4) to form these complexes .Molecular Structure Analysis

The molecular structure of 2,4-Pentanediol can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

2,4-Pentanediol has a refractive index of n20/D 1.435 (lit.), a boiling point of 201-202 °C (lit.), and a density of 0.95 g/mL at 25 °C (lit.) . It is soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Chelated Multinuclear Complexes

2,4-Pentanediol has been used in the synthesis of chelated multinuclear complexes . When 2,4-pentanediol is deprotonated, the resulting dianion serves as a type of “hybrid” ligand, an alkoxide that possesses structural features of a β-diketonate .

Industrial Applications

2,4-Pentanediol is used to control the flow properties of various industrial products . These include paints, coatings, cleansers, solvents, and hydraulic fluids .

Cosmetic Applications

In the cosmetic industry, 2,4-Pentanediol acts as a thickening agent . It helps to improve the texture and consistency of cosmetic products .

Coupling Agent

2,4-Pentanediol serves as a coupling agent . It helps to stabilize and enhance the performance of certain chemical reactions .

Additive to Hydraulic Fluids

2,4-Pentanediol is used as an additive to hydraulic fluids . It helps to improve the performance and longevity of these fluids .

Additive to Inks and Cement

2,4-Pentanediol is also used as an additive in inks and cement . It helps to enhance the properties and performance of these materials .

Safety And Hazards

2,4-Pentanediol is mildly toxic by ingestion and skin contact. It is an eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharge when handling 2,4-Pentanediol .

Propiedades

IUPAC Name |

pentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCCGKPBSJZVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032878 | |

| Record name | 2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Pentanediol | |

CAS RN |

625-69-4, 36402-52-5 | |

| Record name | 2,4-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-PENTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-PENTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-pentane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-PENTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92H536ZDXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,4-pentanediol?

A1: 2,4-Pentanediol has the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol.

Q2: Are there different stereoisomers of 2,4-pentanediol? How are they distinguished?

A: Yes, 2,4-pentanediol exists as three stereoisomers: (2R,4R)-, (2S,4S)-, and meso-2,4-pentanediol. These stereoisomers can be distinguished and separated by various methods, including chiral chromatography and selective acetalization. [, , , ]

Q3: What spectroscopic techniques have been used to characterize 2,4-pentanediol?

A: Researchers have utilized nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to analyze the structure and conformation of 2,4-pentanediol and its derivatives. [, ]

Q4: Can 2,4-pentanediol be used in emulsion formulations?

A: Yes, 2,4-pentanediol can be incorporated as a glycol component in cold-processed oil-in-water emulsions for dermatological applications. It contributes to emulsion stability and influences the final structure and properties of the formulation. []

Q5: What is the role of 2,4-pentanediol in the synthesis of alkoxysilanes?

A: 2,4-Pentanediol can be reacted with silica sources like rice hull ash in a base-catalyzed depolymerization process. This reaction yields distillable spirocyclic alkoxysilanes, offering a potential alternative to energy-intensive carbothermal reduction methods for producing silicon-containing compounds. []

Q6: How is 2,4-pentanediol employed in asymmetric synthesis?

A: Chiral 2,4-pentanediol derivatives, particularly those forming 1,3,2-dioxaphosphorinanes, have been investigated as chiral auxiliaries in the asymmetric alkylation of α-aminomethyl-phosphonate derivatives. While diastereoselectivity remains moderate, these systems provide valuable insights into asymmetric induction in phosphonic acid analog synthesis. []

Q7: Can 2,4-pentanediol be used to synthesize metal complexes?

A: Yes, deprotonated 2,4-pentanediol can act as a "hybrid" ligand, displaying characteristics of both alkoxide and β-diketonate ligands. This allows it to form chelated multinuclear complexes with metals like aluminum and zirconium. These complexes have potential applications in materials science, for example, as precursors for metal oxides. []

Q8: Have computational methods been used to study reactions involving 2,4-pentanediol?

A: Yes, ab initio molecular dynamics simulations based on density functional theory have been employed to investigate the stereoselective mechanism of 2,4-pentanediol-tethered ketene-olefin [2+2] cycloadditions. These simulations provide insights into the reaction pathway and diastereoselectivity, revealing the influence of tether conformation and transition state stability on the stereochemical outcome. []

Q9: How do structural modifications of 2,4-pentanediol derivatives impact their biological activity?

A: Studies on optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101), a calcium antagonist containing a 2,4-pentanediol derived moiety, revealed that the absolute configuration at the 1,4-dihydropyridine ring primarily influences its calcium-antagonistic and hypotensive activities. Interestingly, the configuration of the 1,3,2-dioxaphosphorinane derived from 2,4-pentanediol had a lesser impact. []

Q10: How can 2,4-pentanediol and its isomers be separated and analyzed?

A10: Various techniques are employed to analyze 2,4-pentanediol and its isomers. These include:

- Gas chromatography (GC): Can separate and quantify different isomers, particularly when coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). [, ]

- Liquid chromatography (LC): Often coupled with mass spectrometry (LC/MS) for enhanced sensitivity and selectivity. Derivatization with m-aminophenylboronate can further improve detection limits, especially for low molecular weight diols. []

- High-performance liquid chromatography (HPLC): Offers high resolution and sensitivity for analyzing 2,4-pentanediol and its derivatives, even in complex mixtures. []

Q11: Can 2,4-pentanediol be used as a starting material for chemical synthesis?

A11: Yes, 2,4-pentanediol serves as a valuable starting material and intermediate in various chemical transformations. Some key applications include:

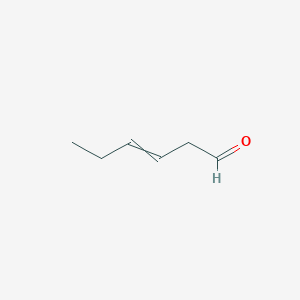

- Synthesis of cyclic acetals and ketals: 2,4-Pentanediol readily reacts with aldehydes and ketones to form cyclic acetals and ketals, respectively. These cyclic compounds are useful protecting groups for carbonyl functionalities and can be readily cleaved under specific conditions. [, , ]

- Preparation of esters: 2,4-Pentanediol can be esterified with various carboxylic acids to yield diesters with applications as plasticizers, solvents, and intermediates in polymer synthesis. []

- Formation of heterocycles: 2,4-Pentanediol can be incorporated into heterocyclic compounds like 1,3,2-dioxaborinanes, which have found use as reagents in organic synthesis, particularly in hydroboration and borylation reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.